2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
“2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C22H21BrN4O. Its average mass is 437.332 Da and its monoisotopic mass is 436.089874 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate. Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-b]quinoline scaffold, which is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include iodization, protection of the NH group, and a reaction with meta-aminobenzoic acid .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . TRKA is a member of the tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Future Directions
Properties
IUPAC Name |
2-bromo-N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O/c1-3-4-11-27-21-17(13-15-10-9-14(2)12-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOAYFDUJNZRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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